
Corr4A
Overview
Description
Corr4A is a chemical compound known for its role as a corrector in the treatment of cystic fibrosis. It is particularly effective in rescuing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis . This compound has shown promise in combination therapies aimed at improving the functionality of CFTR mutants such as G85E and N1303K .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Corr4A involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic route can vary, but it generally includes the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Corr4A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
In Vitro Studies
- Chloride Conductance Improvement : In a study involving human bronchial epithelial cells, Corr4A was shown to increase CFTR cell-surface expression after 12-24 hours of incubation. This resulted in enhanced chloride conductance, crucial for maintaining fluid balance in epithelial tissues .
- Synergistic Effects with Other Correctors : The combination of this compound with other correctors like VX809 has demonstrated synergistic effects, leading to greater improvements in iodide transport and bicarbonate permeability compared to either compound alone . For instance, cells treated with both VX809 and this compound exhibited a significant increase in iodide influx rates.
Study 1: Efficacy on Cystic Fibrosis Mutants
In research conducted on the CFTRV232D mutant, this compound treatment resulted in a fourfold increase in channel detection frequency and activity compared to untreated cells. This suggests that this compound not only improves folding but also enhances functional expression at the plasma membrane .
Study 2: Impact on Primary Bronchial Epithelial Cells
Despite limited efficacy observed in primary bronchial epithelial cells (with maximal CFTR activity reaching only 8% of non-CF cells), this compound still showed promise as part of a combinatorial therapy approach, particularly when paired with other pharmacological agents .
Data Table: Summary of Findings
Clinical Implications
The application of this compound extends beyond laboratory settings; it holds potential for therapeutic strategies aimed at improving the quality of life for cystic fibrosis patients. By enhancing CFTR function, this compound could lead to better management of symptoms associated with defective chloride transport.
Mechanism of Action
Corr4A exerts its effects by acting as a corrector for the CFTR protein. It helps in the proper folding and trafficking of the CFTR protein to the cell surface, where it can function correctly. This action involves interaction with specific molecular targets and pathways that regulate protein folding and stability .
Comparison with Similar Compounds
Lumacaftor (VX809): Another CFTR corrector that improves the folding and trafficking of the CFTR protein.
Tezacaftor (VX661): Similar to lumacaftor, it enhances the stability and function of the CFTR protein.
Elexacaftor (VX445): A next-generation corrector that works synergistically with other correctors to improve CFTR function.
Uniqueness of Corr4A: this compound is unique in its ability to specifically enhance the expression and maturation of the CFTR C-half (M2N2, residues 837–1480), which is a region less affected by other correctors . This distinct mechanism of action makes it a valuable component in combination therapies for cystic fibrosis.
Biological Activity
Corr4A, a bisaminomethylbithiazole derivative, has emerged as a significant compound in the treatment of cystic fibrosis (CF), particularly for the most common mutation, F508del-CFTR. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.
This compound functions primarily as a chemical corrector that enhances the folding and trafficking of the misfolded F508del-CFTR protein. It stabilizes the protein in the endoplasmic reticulum (ER), allowing for improved processing and transport to the cell membrane. This stabilization is crucial as it directly impacts the functional rescue of CFTR channels.
Key Findings:
- Increased Channel Activity : Studies indicate that treatment with this compound leads to a significant increase in CFTR channel activity. For instance, in HEK293 cells expressing F508del-CFTR, this compound treatment resulted in over a twofold increase in cAMP-activated currents compared to controls .
- Synergistic Effects : When combined with other correctors like VX-809, this compound demonstrates synergistic effects, enhancing iodide transport significantly more than either compound alone .
Table 1: Summary of Research Findings on this compound
Study | Method | Key Results |
---|---|---|
Pedemonte et al. (2005) | In vitro assays | This compound increased cell surface expression of CFTRΔF508 by 3–7 times when combined with RMA1 or CHIP inactivation. |
Veit et al. (2020) | Functional assays | This compound enhanced halide efflux in CFTRV232D channels significantly compared to untreated cells. |
Van Goor et al. (2011) | Pulse-chase analysis | Treatment with this compound led to accumulation of mature CFTR protein, indicating improved folding efficiency. |
Case Studies
- Study on ΔF508 CFTR Rescue : A study conducted by Veit et al. demonstrated that the addition of this compound to VX-809 treatment resulted in a QR (quantitative response) of iodide influx measuring 95.5 ± 2.9 ms⁻¹ in cells expressing ΔF508 CFTR, showcasing its efficacy in enhancing ion transport activity .
- Impact on Folding Efficiency : In research by Pedemonte et al., it was shown that this compound not only improves the trafficking of CFTRΔF508 but also enhances its stability at the cell surface, which is critical for maintaining functional chloride channels .
Table 2: Comparison of Correctors for F508del-CFTR
Q & A
Basic Research Questions
Q. What is the chemical structure of Corr4A, and how does it influence its biological activity?
this compound is a tetraazamacrocyclic ligand capable of forming stable complexes with metal ions such as copper, zinc, and iron. Its macrocyclic structure enables selective binding to metal ions, which is critical for its role in modulating biological pathways like CFTR function. The ligand’s stability and metal-binding specificity are key to its potential therapeutic applications, particularly in cystic fibrosis (CF) research .
Q. What are the primary biological targets of this compound in cystic fibrosis research?
this compound primarily targets the ΔF508-CFTR protein, a mutant chloride channel responsible for defective Cl⁻ secretion in CF airway epithelial cells. It enhances ΔF508-CFTR-mediated Cl⁻ secretion, though this effect does not extend to reducing P. aeruginosa-induced inflammatory cytokines like IL-6 and IL-8 .
Q. How is this compound synthesized, and what steps ensure its purity for experimental use?
this compound synthesis involves cyclization reactions to form the tetraazamacrocyclic framework. Key steps include rigorous purification via column chromatography and spectroscopic validation (e.g., NMR, mass spectrometry) to confirm structural integrity. Purity is critical for reproducibility, as impurities may interfere with metal-binding or biological assays .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s dual effects on CFTR function and inflammatory responses?
- Independent Variables: this compound concentration, bacterial strains (e.g., PA14, PAO1), and exposure duration.
- Dependent Variables: Cl⁻ secretion (measured via Ussing chamber) and cytokine levels (e.g., IL-6/IL-8 via multiplex assays).
- Controls: Include untreated CFBE41o- cells and cells exposed to bacteria alone.
- Methodology: Use polarized airway epithelial cell models to mimic in vivo conditions. Ensure triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What methodologies are recommended for analyzing this compound’s impact on cytokine secretion in vitro?
- Multiplex Immunoassays: Quantify IL-6 and IL-8 simultaneously using Luminex® or Meso Scale Discovery (MSD) platforms.
- Normalization: Normalize cytokine levels to total protein content or cell count to account for viability differences.
- Statistical Considerations: Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed .
Q. How can researchers reconcile the contradiction between this compound’s enhanced Cl⁻ secretion and its lack of anti-inflammatory effects?
- Hypothesis Testing: Investigate alternative pathways (e.g., NF-κB or MAPK signaling) that may override CFTR-mediated anti-inflammatory mechanisms.
- Multi-Omics Approaches: Use transcriptomics/proteomics to identify off-target effects or compensatory inflammatory pathways.
- Comparative Studies: Benchmark against known CFTR modulators (e.g., Ivacaftor) to isolate this compound-specific limitations .
Q. What statistical approaches are suitable for evaluating this compound’s efficacy in preclinical studies?
- Power Analysis: Predefine sample sizes to ensure adequate statistical power (e.g., ≥80%) for detecting Cl⁻ secretion changes.
- Error Analysis: Quantify uncertainties from instrumentation (e.g., Ussing chamber variability) using error propagation models.
- Multivariate Regression: Model cytokine secretion as a function of this compound dose and bacterial load .
Q. What challenges arise in ensuring reproducibility of this compound experiments across cell models?
- Cell Line Variability: Use standardized CFBE41o- cell batches with consistent CFTR expression profiles.
- Protocol Harmonization: Adopt published guidelines for Cl⁻ measurement and cytokine assays to minimize inter-lab variability.
- Data Transparency: Share raw datasets and processing scripts via repositories like Figshare or Zenodo .
Q. How can this compound’s metal-binding properties be leveraged to expand its therapeutic applications?
- Metal Complex Studies: Screen this compound-metal complexes (e.g., Cu-Corr4A) for enhanced CFTR activation or antibacterial effects.
- Environmental Applications: Explore its chelation capacity in heavy metal remediation, using ICP-MS to quantify metal uptake .
Q. What strategies improve the integration of this compound studies into broader CF research frameworks?
- Literature Synthesis: Use systematic reviews to contextualize findings within existing CFTR modulator research.
- Collaborative Networks: Partner with clinical researchers to correlate in vitro results with patient-derived data (e.g., sputum cytokine profiles).
- Funding Alignment: Align projects with priorities in CF foundations or environmental health grants .
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBOPJBMQURAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360737 | |
Record name | ST075396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-53-2 | |
Record name | ST075396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.